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DiethanolamineGr

Cat. No.: B1173147
CAS No.: 112-42-2
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Description

Historical Context and Evolution of Diethanolamine (B148213) Research

The industrial synthesis of ethanolamines, including diethanolamine, is closely linked to the large-scale production of ethylene (B1197577) oxide, a process whose origins trace back to the discovery of ethylene oxide by Charles Adolphe Wurtz in 1859. Ethanolamines became commercially available in the early 1930s and saw steadily growing commercial importance as intermediates after 1945, coinciding with increased ethylene oxide production. nih.gov Economical production of highly pure, colorless ethanolamines became possible from the mid-1970s. nih.gov Early research focused on production methods, primarily the reaction of ethylene oxide with ammonia (B1221849), a process that typically yields a mixture of mono-, di-, and triethanolamine (B1662121), subsequently separated by distillation. nih.gov The ratio of these products can be influenced by adjusting the stoichiometry of the reactants. wikipedia.org

Fundamental Chemical Properties and Reactivity Profiles of Diethanolamine (excluding specific values)

Diethanolamine is a polyfunctional molecule possessing both a secondary amine group and two hydroxyl groups. wikipedia.org This structure dictates its chemical behavior, allowing it to exhibit properties characteristic of both amines and alcohols. As an organic amine, diethanolamine acts as a weak base and can neutralize acids to form salts, an exothermic process. nih.govchemicalbook.com The amine group generally exhibits greater reactivity compared to the hydroxyl groups when reactions can occur at either site. chemicalbook.com Diethanolamine is miscible with water, ammonia, methanol (B129727), and ethanol, reflecting the hydrophilic nature of its amine and hydroxyl functionalities. nih.govpcc.eu It is poorly soluble in less polar solvents such as ethyl ether and benzene. pcc.eu

Diethanolamine is capable of undergoing reactions typical of secondary amines and alcohols. It reacts with acids, acid anhydrides, acid chlorides, and esters to form amide derivatives. chemicalbook.com Reaction with cyclic carbonates can yield corresponding carbonates. chemicalbook.com As a secondary amine, it can also react with aldehydes and ketones to produce aldimines and ketimines. chemicalbook.com Industrially important reactions include its reaction with carbon dioxide or hydrogen sulfide (B99878) to form water-soluble salts and its reaction with long-chain fatty acids to create neutral ethanolamine (B43304) soaps. chemicalbook.com Diethanolamine is hygroscopic and may be sensitive to air and light exposure. chemicalbook.comcarlroth.com It can react with oxidizing materials, acids, carbon dioxide, and certain metals like copper alloys, aluminum, zinc, and galvanized iron. chemicalbook.com

Current Research Trajectories and Emerging Paradigms in Diethanolamine Chemistry

Current research involving diethanolamine is exploring various avenues, including its role in advanced materials synthesis and its potential in sustainable chemical processes. One emerging paradigm involves the use of diethanolamine in the synthesis of shaped cuprous oxide crystals, demonstrating its role as a reducing agent and its influence on crystal morphology in aqueous and aqueous-ethanol systems. researchgate.net This suggests potential for designing shape-controlled synthesis of other nano- to micro-scale materials. researchgate.net

Another significant research area focuses on improving the efficiency and sustainability of carbon capture technologies. Studies are investigating the use of microalgae to regenerate diethanolamine aqueous solutions used for CO₂ absorption, offering a potentially lower-energy alternative to conventional regeneration methods and the added benefit of producing valuable biomass. researchgate.net Research also explores the effect of adding co-solvents like methanol to water-CO₂-diethanolamine systems to understand their influence on CO₂ solubility and liquid phase speciation, aiming to optimize absorption processes. researchgate.net

Furthermore, diethanolamine and its derivatives continue to be explored in the synthesis of pharmacologically active organic compounds and novel biomaterials, highlighting their promising synthetic and biological potential. researchgate.net Research is also ongoing to understand the fundamental interactions of diethanolamine with various surfaces, such as its modification of perovskite-substrate interfaces in solar cells to improve performance and stability. mdpi.com These diverse research trajectories underscore the ongoing importance and evolving applications of diethanolamine in contemporary chemical science.

Properties

CAS No.

112-42-2

Molecular Formula

C23H32O4

Synonyms

DiethanolamineGr

Origin of Product

United States

Advanced Synthetic Methodologies and Industrial Production of Diethanolamine

Catalytic Synthesis Routes for Diethanolamine (B148213) Production

Catalysis plays a significant role in the synthesis of diethanolamine and its derivatives, enabling improved reaction rates and selectivities.

Heterogeneous Catalysis in Diethanolamine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are explored for their potential in diethanolamine synthesis and the production of diethanolamide derivatives. Modified zeolites, for instance, have been investigated as solid heterogeneous catalysts. K₂CO₃ modified zeolite has been successfully employed in the amidiation reaction between diethanolamine and methyl ester to produce diethanolamide surfactant. uii.ac.idneliti.comresearchgate.net The impregnation of K₂CO₃ on zeolite is believed to provide active sites for this reaction. uii.ac.idresearchgate.net Another study demonstrated the use of Zn-doped CaO nanospheroids as a highly efficient heterogeneous catalyst for the one-pot solvent-free synthesis of fatty acid diethanolamides from triglycerides and diethanolamine. mdpi.com This catalyst achieved complete conversion of natural triglycerides to fatty acid diethanolamide in 30 minutes at 90 °C and showed recyclability. mdpi.com Sodium-doped calcium hydroxide (B78521) in nanocrystalline form has also been reported as a heterogeneous catalyst for the aminolysis of used cottonseed oil with diethanolamine. rsc.org

Homogeneous Catalysis in Diethanolamine Synthesis

Homogeneous catalysts, which are in the same phase as the reactants, are also utilized in the synthesis of diethanolamine derivatives, particularly diethanolamides. Common homogeneous catalysts for the amidiation reaction between diethanolamine and methyl ester include potassium hydroxide (KOH), sodium methylate (CH₃ONa), and sodium hydroxide (NaOH). uii.ac.idneliti.comatlantis-press.com While homogeneous catalysts can offer good interaction with reactants and attractive selectivity under mild conditions, their separation from the product can be challenging, leading to potential waste and environmental concerns, which drives interest in heterogeneous alternatives. uii.ac.idneliti.com Diethanolamine itself can act as a catalyst in certain reactions, such as the synthesis of methylacrolein from formaldehyde (B43269) and propionaldehyde, although its hydroxyl groups can lead to undesired side cyclization reactions. acs.org

Biocatalytic Approaches for Diethanolamide Derivatization

Biocatalysis, utilizing enzymes as catalysts, presents an environmentally friendly approach for the derivatization of diethanolamides. While the primary industrial synthesis of diethanolamine itself does not typically employ biocatalysis, enzymatic methods are explored for the synthesis of diethanolamide surfactants from renewable resources like vegetable oils. researchgate.netrasayanjournal.co.inorientjchem.orgresearchgate.net Lipases, specifically triacylglycerol hydrolases, are widely used biocatalysts for esterification and amidation reactions. mdpi.com Studies have investigated the enzymatic synthesis of alkyl diethanolamide from seed oils using lipases, following Michaelis-Menten kinetics. researchgate.netresearchgate.net Biocatalysis offers advantages such as high selectivity and the potential to shorten multi-step synthesis routes, often under mild reaction conditions, leading to reduced waste and fewer side products. nih.gov These approaches are particularly relevant for the derivatization of diethanolamine with fatty acids or their methyl esters to produce surfactants. researchgate.netrasayanjournal.co.inorientjchem.orgresearchgate.net

Reaction Kinetics and Mechanistic Pathways in Diethanolamine Formation

The formation of ethanolamines from ethylene (B1197577) oxide and ammonia (B1221849) is a series of consecutive reactions. researchgate.net The primary reaction involves ammonia and ethylene oxide to form monoethanolamine (MEA), which then reacts further with ethylene oxide to form diethanolamine (DEA), and finally, DEA can react with ethylene oxide to form triethanolamine (B1662121) (TEA). researchgate.net

The kinetics of the formation of ethanolamines from ethylene oxide and ammonia can be described as simultaneous, consecutive, competitive second-order reactions. researchgate.net Studies have shown that the velocity constants for the reactions from ammonia to MEA, MEA to DEA, and DEA to TEA are in a ratio of approximately 1:6:4. researchgate.net This indicates that the reaction to form diethanolamine is significantly faster than the initial reaction to form monoethanolamine.

In the context of diethanolamide synthesis from fatty acid methyl esters and diethanolamine catalyzed by enzymes, the reaction often follows the Michaelis-Menten kinetics model. researchgate.net Kinetic studies on the enzymatic synthesis of alkyl diethanolamide from seed oil and diethanolamine have determined Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax) values. researchgate.net The mechanism of this enzymatic synthesis has been suggested to follow a Bi-Bi Ping-Pong mechanism. researchgate.net

For the synthesis of fatty acid diethanolamides from triglycerides using heterogeneous catalysts like Zn-doped CaO nanospheroids, the amidation reaction has been found to follow a pseudo-first-order kinetic model. mdpi.com The activation energy (Ea) and pre-exponential factor (A) for such reactions have been determined through kinetic studies. mdpi.com For instance, the aminolysis of jatropha oil with diethanolamine catalyzed by Zn/CaO nanoparticles showed an activation energy of 47.8 kJ/mol. mdpi.com

Diethanolamine can also be involved in other reactions where its kinetics and mechanism are studied, such as its oxidation with Bi(V), which has been found to be first order with respect to each reactant and may proceed via a bridged outer sphere mechanism. orientjchem.org Additionally, diethanolamine catalyzes side cyclization reactions in the synthesis of methylacrolein, and the kinetics of these side reactions have been analyzed using a three-neck flask over a temperature range of 20–80 °C. acs.org

Here is a table summarizing some kinetic parameters:

ReactionCatalystKinetic ModelActivation Energy (Ea)Pre-exponential Factor (A)Reference
Ethanolamine (B43304) formation (Ammonia -> MEA -> DEA -> TEA)Non-catalytic (aqueous)Second-order, consecutiveN/AVelocity constant ratio 1:6:4 researchgate.net
Alkyl diethanolamide synthesis (Enzymatic)LipaseMichaelis-MentenN/AVmax determined researchgate.net
Fatty acid diethanolamide synthesis (from triglyceride)Zn-doped CaO nanospheroidsPseudo-first-order47.8 kJ/mol4.75 × 10⁸ min⁻¹ mdpi.com

Optimization of Diethanolamine Production Processes

Optimization of diethanolamine production processes focuses on maximizing yield, selectivity, and efficiency while minimizing costs and environmental impact. This involves careful consideration of reaction conditions, catalyst selection, and process design.

Process Design and Engineering for Enhanced Yields

To improve selectivity towards diethanolamine, particularly in the reaction of ethylene oxide and ammonia, alternative process configurations and catalyst systems have been explored. Reactive distillation, for instance, has been investigated as a method for the selective production of diethanolamine by contacting monoethanolamine and ethylene oxide in a distillation column. google.com This process can achieve high selectivity to DEA by controlling parameters such as the reflux ratio. google.com The design of reactive distillation columns and their optimization using techniques like MINLP (Mixed-Integer Nonlinear Programming) have been studied to enhance DEA selectivity. google.com

The development of selective catalysts is another key aspect of process optimization. The use of shape-selective zeolite catalysts, such as pentasil-type zeolite modified with rare earth elements, has been shown to significantly improve diethanolamine selectivity in the reaction of ethylene oxide with anhydrous ammonia. researchgate.net These catalysts are designed to preferentially allow the formation and diffusion of DEA while hindering the formation of TEA due to molecular sieving effects. researchgate.net Binderless molded zeolite catalysts have also been developed for use in fixed-bed reactors, avoiding impurities from binders and facilitating regeneration. researchgate.net

Optimization studies for the synthesis of diethanolamide derivatives, which consume diethanolamine, also provide insights into process engineering for enhanced yields. Response surface methodology (RSM) and Box-Behnken design have been employed to optimize variables such as stirring speed, temperature, and catalyst concentration in the synthesis of alkyl-diethanolamide from fatty acid methyl esters and diethanolamine. rasayanjournal.co.inorientjchem.org These studies help identify optimal reaction conditions to maximize conversion and yield. For example, optimization of alkyl-diethanolamide synthesis from coconut oil fatty acid methyl ester using a CaO catalyst identified optimal conditions including stirring speed, catalyst concentration, and temperature to achieve high conversion. rasayanjournal.co.in Similarly, enzymatic synthesis of alkyldiethanolamides from seed oil has been optimized by varying parameters like reaction time, substrate ratio, enzyme amount, and temperature. researchgate.net

Process simulation and optimization tools, such as Aspen HYSYS, are utilized to model and optimize industrial processes involving diethanolamine, such as acid gas absorption in natural gas sweetening units. acs.org These tools help in understanding the effects of variables like amine concentration, temperature, and circulation rate on absorption efficiency and optimizing the process for maximum CO₂ removal. acs.org

Optimization efforts also extend to the synthesis of other compounds derived from diethanolamine, such as N-nitrodiethanolamine dinitrate (DINA), where reaction parameters like the molar ratio of reactants and temperature are optimized to achieve high yields. acs.org

Here is a table illustrating the effect of some parameters on alkyl-diethanolamide synthesis conversion based on research findings:

ParameterRange StudiedEffect on Conversion (General Trend)Optimal Range (Example)Reference
Reaction Temperature60-80 °CIncreases with temperature70-75 °C rasayanjournal.co.in
Stirring Speed200-400 rpmVaries, can have an optimum~300-350 rpm rasayanjournal.co.in
Catalyst Concentration1-5 % (w/w FAME)Increases with concentration~4-5 % (w/w FAME) rasayanjournal.co.in
DEA/FAME Molar Ratio1:1 to 6:1Higher ratios can increase yield5:1 to 6:1 mdpi.comrasayanjournal.co.in

These examples highlight the importance of systematic optimization approaches and advanced process design in achieving efficient and selective production of diethanolamine and its valuable derivatives.

Novel Reactor Technologies for Diethanolamine Synthesis

Innovations in reactor technology aim to improve the selectivity and efficiency of diethanolamine synthesis. While conventional batch and tubular reactors, such as plug flow tubular reactors, are commonly used for the continuous reaction of alkylene oxide and ammonia, novel approaches are being explored. google.com

One novel process for synthesizing diethanolamine couples a tubular reactor with reactive distillation. This method is reported to significantly improve synthesis selectivity, potentially achieving diethanolamine content exceeding 80% in the product. google.com This approach also simplifies the process flow and reduces operating costs by eliminating the need for separate dehydration towers. google.com

Another technological advancement involves the use of selective catalysts within continuous fixed-bed reactors. google.com By employing modified microporous materials as catalysts and carefully controlling the pore size and reaction conditions (temperature, pressure, and volume space velocity), the formation of undesirable byproducts like monoethanolamine and triethanolamine can be limited, leading to a higher concentration of diethanolamine. google.com For instance, using a B₂O₃/ZSM-5 catalyst in a fixed-bed reactor with specific ammonia to ethylene oxide ratios, pressure, temperature, and space velocity resulted in a product distribution with a significant percentage of DEA. google.com Similarly, a ZnO/β catalyst also demonstrated the ability to favor DEA production under controlled conditions. google.com

Data from research on selective catalyst performance in fixed-bed reactors illustrates the potential for optimizing product distribution:

CatalystAmmonia:Ethylene Oxide Molar RatioPressure (MPa)Temperature (°C)Volume Space Velocity (h⁻¹)MEA (%)DEA (%)TEA (%)
B₂O₃/ZSM-510:31.0-5.040-1601.0-3.0355510
ZnO/β10:31.0-5.040-1601.0-3.0285319

These findings highlight the impact of catalyst selection and reaction parameters on the product composition in continuous diethanolamine synthesis.

Novel reactor designs focusing on continuous flow chemistry are also being investigated for organic synthesis, offering advantages such as high reaction rates and excellent selectivity, which could potentially be applied to diethanolamine production. acs.orgnih.gov While not specifically focused on diethanolamine synthesis in the provided context, the principles of these novel reactor technologies, such as the multijet oscillating disk (MJOD) reactor, demonstrate potential for improving efficiency and control in chemical synthesis processes. acs.org

Recovery and Purification Processes for Diethanolamine in Industrial Streams

The recovery and purification of diethanolamine from crude synthesis mixtures or industrial streams, particularly those from gas processing applications where DEA is used for acid gas removal, are critical steps. nih.govtaylorandfrancis.comacs.org These streams often contain water, unreacted ammonia, other ethanolamines (MEA and TEA), and various degradation products and contaminants accumulated during use. nih.govacs.orgresearchgate.net

Traditional purification methods primarily involve distillation to separate the components based on their boiling points. nih.gov However, purifying diethanolamine from contaminated solutions can be challenging due to the close volatilities of some constituents and the presence of high-boiling impurities, such as high-temperature-resistant salts, organic acids, and resinous compounds, which can accumulate and cause fouling and corrosion. acs.orgresearchgate.net

Novel processes are being developed to address the complexities of recovering diethanolamine from degraded solutions. One such process involves a novel multistage distillation technique utilizing an inert carrier liquid, such as hexadecane. acs.orgacs.org This inert liquid serves multiple purposes: ensuring proper fluid distribution within the distillation column, preventing thermal degradation and fouling, and facilitating the separation of nonvolatile constituents. acs.org In this process, the inert liquid and degradation products are removed from the bottom of the column, while a mixture of DEA, water, and small amounts of the inert compound passes overhead. acs.org The low solubility of the inert liquid in the amine solution at condenser temperatures allows for easy separation. acs.org The inert liquid is then recycled. acs.org This approach aims for a high degree of amine recovery and purity. acs.org

Research into the degradation of ethanolamine solutions used in gas purification highlights the accumulation of various impurities over time, which negatively impacts their physicochemical properties and absorption capacity. researchgate.net These impurities include high-temperature-resistant salts, organic acids, and various amine compounds. researchgate.net The increase in the concentration of degraded amines in the solution leads to increased viscosity, decreased surface tension, and a reduced absorption rate. researchgate.net Effective recovery and purification processes are therefore essential to maintain the efficiency and extend the lifespan of diethanolamine in industrial applications and to minimize environmental impact. researchgate.net

Diethanolamine in Functional Materials Science and Engineering

Diethanolamine (B148213) as a Curing Agent and Modifier for Resin Systems

Diethanolamine is employed as a hardener in epoxy resin systems, influencing the curing process and the ultimate properties of the resulting thermoset network. acs.orgontosight.ai Its polyfunctional nature allows it to react with epoxy groups, contributing to the crosslinking that transforms the liquid resin into a solid, rigid material. researchgate.net

Mechanisms of Epoxy Resin Curing with Diethanolamine

The curing of epoxy resins with diethanolamine involves a complex reaction mechanism. When diethanolamine is used as a curative for diglycidyl ether of bisphenol A (DGEBA) epoxy, an initial rapid "adduct-forming" reaction occurs between the secondary amine of DEA and an epoxide group. researchgate.netosti.gov This reaction generates a tertiary amine and new hydroxyl groups. researchgate.netosti.gov Following this initial step, a slower "gelation" reaction takes place. researchgate.netosti.gov This gelation involves the reaction of the newly formed hydroxyl groups and residual epoxide groups, catalyzed by the tertiary amine present in the adduct. researchgate.netosti.govosti.gov

Impact of Diethanolamine on Thermoset Network Structure and Properties

The stoichiometry of the epoxy/diethanolamine mixture significantly influences the structure and properties of the cured epoxy. researchgate.net Studies have shown that the diethanolamine content has a dominating effect on properties such as glass transition temperature (Tg) and tensile properties. researchgate.net For a DGEBA/DEA epoxy encapsulant, an optimal diethanolamine content, typically around 12-14 wt%, is suggested to achieve desirable thermal and tensile properties, including higher crosslink density and good ductility. researchgate.net

The curing temperature also plays a crucial role in the development of the thermoset network and its resulting properties. Curing at lower temperatures, such as 40 °C, can lead to incomplete cure even over extended periods, while post-curing at higher temperatures can facilitate further crosslinking. acs.org For instance, curing at 40 °C for 3 days followed by a postcure at 100 °C can lead to a significant increase in Tg. acs.org Full cure and a higher Tg in the vicinity of 100 °C can be achieved by curing at 100 °C. acs.org

The mechanical properties of diethanolamine-cured epoxy resins, such as compressive properties, can exhibit strain rate dependence. researchgate.net The curing regime also significantly impacts the mechanical properties. researchgate.net

Interactive Table 1: Effect of Curing Conditions on Glass Transition Temperature (Tg)

Curing ConditionApproximate Tg (°C)Reference
40 °C for 3 days60 acs.org
40 °C for 100 days75 acs.org
40 °C for 3 days + 100 °C postcure~100 acs.org
100 °C~100 acs.org
70 °C for 24 hours70 (initial) researchgate.net

Note: Values are approximate and can vary based on specific epoxy resin formulation and measurement techniques.

Interactive Table 2: Impact of Diethanolamine Content on Epoxy Properties

Diethanolamine Content (wt%)Effect on TgEffect on Tensile PropertiesCrosslink DensityDuctilityReference
14Largest TgExcellent ductilityHighestExcellent researchgate.net
Glycidyl-richLower TgLarger tensile strength & modulusLowerBrittle researchgate.net
Amine-richLower TgBrittleHigh (high glycidyl (B131873) conversion)Brittle researchgate.net

Note: Based on studies of DGEBA/DEA epoxy encapsulant.

Diethanolamine in the Formation of Advanced Functional Materials

Beyond its role in traditional resin systems, diethanolamine is also utilized in the synthesis and modification of advanced functional materials, contributing to the formation of structures with tailored properties.

Synthesis of Nitrogen-Doped MXene Films Assisted by Diethanolamine

Diethanolamine has been employed in the synthesis of nitrogen-doped Ti3C2 (MXene) films, which are promising materials for applications such as supercapacitors. acs.orgx-mol.com In one approach, diethanolamine, acting as a liquid nitrogen-doping source, is used in conjunction with methanol (B129727) as an auxiliary solvent in a facile ex situ solvothermal method. acs.orgx-mol.com This process assists in the introduction of nitrogen into the Ti3C2 flakes, leading to the formation of flexible, free-standing, and compact nitrogen-doped Ti3C2 films. acs.orgx-mol.com

The assistance of diethanolamine and methanol in the synthesis process results in an enlargement of the interlayer spacing of the MXene nanosheets. acs.orgmdpi.com For instance, the d-spacing can increase from 12.353 Å in Ti3C2 to 13.511 Å in the nitrogen-doped MD-Ti3C2 film. acs.org This enlarged interlayer spacing is advantageous for the intercalation and de-intercalation of ions, which is crucial for energy storage applications like supercapacitors. acs.orgmdpi.com Nitrogen doping itself is an effective strategy to improve the electrochemical performance of MXenes by influencing the electronic transmission process. mdpi.com

Role of Diethanolamine in Complexation with Metal Ions

Diethanolamine possesses the ability to act as a ligand and form coordination compounds with metal ions. researchgate.netijsrp.org This complexation behavior is attributed to the presence of nitrogen and oxygen donor atoms within its structure. researchgate.netijsrp.org Diethanolamine can form chelates with various metal ions, including transition metals. researchgate.netijsrp.org

Studies have investigated the complexation of diethanolamine immobilized on a resin backbone with various metal ions such as Pb(II), Cd(II), Hg(II), UO2²⁺, Fe(III), Ca(II), and Nd(III). tandfonline.comosti.gov This diethanolamine-functionalized resin demonstrated selectivity towards larger metal ions and those with a good affinity for nitrogen donor ligands. tandfonline.comosti.gov The ability of the ligand to suppress metal ion hydrolysis also contributes to the effective complexation of ions like UO2²⁺, Pu(IV), Pb(II), Bi(III), In(III), and Ga(III). tandfonline.com The complexation can be studied using techniques like two-phase potentiometry to determine apparent formation constants and predict metal ion separations. tandfonline.comosti.gov

Diethanolamine and acetylacetone (B45752) have been shown to form coordination compounds with transition metal ions like Co(II) and Fe(III). researchgate.net In some cases, diethanolamine can form binuclear complexes with metal ions, often involving alkoxo-bridges formed by deprotonated hydroxyl groups. researchgate.net

Diethanolamine in Chemical Absorption and Separation Technologies

Mechanistic Studies of Carbon Dioxide Capture by Diethanolamine (B148213) Aqueous Solutions

The capture of CO₂ by aqueous solutions of diethanolamine primarily involves a chemical reaction where DEA acts as a weak base. The dominant mechanism for CO₂ capture by secondary amines like DEA involves the formation of carbamates through a nucleophilic attack of the amine nitrogen on the carbon of CO₂ mdpi.comresearchgate.net. This reaction forms a carbamic acid intermediate, which then deprotonates to produce a carbamate (B1207046) ion mdpi.comresearchgate.net.

The reaction can be represented by the following simplified steps:

Formation of a zwitterion intermediate: R₂NH + CO₂ ⇌ R₂NH⁺COO⁻

Deprotonation of the zwitterion by a base (DEA or water): R₂NH⁺COO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (where B is DEA or H₂O)

The zwitterion mechanism is widely accepted for the reaction between CO₂ and secondary amines, similar to primary amines researchgate.net. CO₂ absorption into DEA solutions is considered a liquid-side controlled system involving several series and parallel chemical reactions with varying rates researchgate.net.

Kinetics of CO2 Absorption in Diethanolamine Systems

The kinetics of CO₂ absorption in DEA systems are crucial for designing efficient absorption columns aidic.it. Studies have investigated the absorption rates under various conditions, including temperature, DEA concentration, and CO₂ partial pressure atlantis-press.comacs.org.

The rate of CO₂ absorption in aqueous DEA solutions is influenced by factors such as temperature and DEA concentration atlantis-press.comacs.orgresearchgate.net. For instance, increasing the mass fraction of DEA has been shown to increase the absorption rate of CO₂ in potassium carbonate-promoted solutions atlantis-press.com. The absorption rate also generally increases with increasing temperature, although at higher temperatures (above 45°C), the absorption efficiency can decrease significantly in some non-aqueous systems due to factors like reduced CO₂ solubility and solvent evaporation atlantis-press.comsci-hub.se.

Research using techniques like the laminar-liquid jet absorber and stopped-flow techniques has been employed to estimate the kinetic rate coefficients for the reaction between CO₂ and aqueous DEA acs.orgresearchgate.net. These studies often interpret the absorption data using mass-transfer models based on theories like the penetration theory, considering all chemical reactions as reversible acs.org.

Studies on blended amine systems, such as MDEA and DEA, have shown that the absorption kinetics can be faster in mixed solutions compared to single amine solutions, depending on the specific blend composition aidic.it.

Data on CO₂ absorption rates in DEA solutions can provide insights into the effectiveness of the solvent under different operating parameters. For example, experimental data has shown that the CO₂ loading and mass transfer rate increase with DEA concentration and CO₂ partial pressure researchgate.net.

Desorption Characteristics and Regenerability of Diethanolamine Solvents

Information on the kinetics of desorption in CO₂-loaded aqueous DEA systems is essential for designing the amine regeneration step tandfonline.com. Studies have measured the CO₂ desorption rate from loaded aqueous DEA solutions using techniques like stirred cells researchgate.nettandfonline.com.

Factors influencing the CO₂ desorption rate from loaded DEA solutions include temperature, stirring speed, and CO₂ loading tandfonline.com. Increasing the CO₂ loading at a given temperature and DEA concentration generally leads to an increase in the CO₂ desorption rate tandfonline.com. The desorption rate also increases with increasing temperature and stirring speed tandfonline.com.

The regeneration process for DEA solutions typically involves heating the rich amine in a stripping tower, where a drop in pressure and application of heat facilitate the release of acid gases mdpi.comou.edu. Lean amine, with reduced acid gas loading, is then circulated back to the absorber mdpi.comou.edu. The required steam-to-acid gas ratio in the stripper overhead gas is a key parameter for achieving desired lean loadings ou.edu.

While DEA is considered to have better thermal stability compared to some other amines like MEA, the regeneration process at elevated temperatures can still contribute to solvent degradation researchgate.netresearchgate.net. The energy required for regeneration is a significant operational cost in amine-based CO₂ capture hw.ac.ukmdpi.com.

Application of Diethanolamine in Acid Gas Sweetening Processes

Diethanolamine is widely used in acid gas sweetening processes to remove H₂S and CO₂ from natural gas, refinery gas, and synthesis gas streams hw.ac.ukmdpi.comou.edu. The presence of these acid gases is undesirable due to their corrosive nature in the presence of water, the toxicity of H₂S, and the reduction in heating value caused by CO₂ ou.edu.

The amine sweetening process using DEA typically involves contacting the sour gas with an aqueous DEA solution in an absorber tower mdpi.comou.edu. The acid gases are absorbed by the amine solution, forming a rich amine stream mdpi.comou.edu. The rich amine is then sent to a stripping tower for regeneration, releasing the absorbed acid gases and producing lean amine for recirculation mdpi.comou.edu.

DEA is used as an aqueous solvent in concentrations typically between 20 and 30 weight percent for sweetening processes ou.edu. The process aims to reduce the concentration of H₂S and CO₂ in the treated gas to meet pipeline specifications mdpi.comou.edu.

The ability of aqueous DEA solutions to simultaneously absorb both H₂S and CO₂ makes them suitable for natural gas sweetening acs.orgnih.gov. The absorption performance in acid gas removal units (AGRUs) is influenced by factors such as amine concentration, temperature, and solvent circulation rate acs.orgnih.gov. Optimizing these parameters is crucial for maximizing acid gas removal and minimizing operational costs acs.orgnih.gov.

Degradation Pathways of Diethanolamine in CO2 Capture Environments

Solvent degradation is a significant operational challenge in amine-based CO₂ capture processes, leading to solvent loss, reduced absorption efficiency, increased corrosion, and the formation of undesirable byproducts researchgate.nethw.ac.ukcore.ac.ukuregina.catandfonline.com. Diethanolamine is subject to degradation through various pathways, including oxidative and thermal mechanisms researchgate.netresearchgate.neturegina.catandfonline.com.

Degradation can be induced by undesired side reactions with components in the flue gas, such as oxygen (O₂), nitrogen oxides (NOx), sulfur oxides (SOx), and fly ash particulates core.ac.ukuregina.catandfonline.com. Heat also plays a significant role, particularly during the high-temperature regeneration step researchgate.nethw.ac.ukcore.ac.ukresearchgate.nettandfonline.com.

Oxidative and Thermal Degradation Mechanisms of Diethanolamine

Oxidative degradation occurs when the amine reacts with oxygen present in the flue gas core.ac.ukuregina.catandfonline.com. This process can be accelerated by the presence of dissolved metals, which can act as catalysts uregina.ca. Studies have investigated the effect of oxygen concentration, temperature, and metal ions on the oxidative degradation rate of DEA uregina.ca.

Thermal degradation primarily takes place at elevated temperatures, particularly in the stripper and reboiler sections of the capture plant (typically between 100°C and 150°C) researchgate.nethw.ac.ukcore.ac.ukresearchgate.nettandfonline.com. While thermal degradation of DEA in the absence of CO₂ is generally slow, the presence of CO₂ significantly increases the rate and variety of degradation products researchgate.net. Irreversible reactions between the amine and CO₂ can occur at these higher temperatures researchgate.net.

Factors such as temperature, CO₂ loading, and amine concentration affect both thermal and oxidative degradation researchgate.net. The stability of the amine against these conditions is crucial for preventing degradation and maintaining CO₂ absorption capacity researchgate.net.

Formation and Characterization of Diethanolamine Degradation Products

The degradation of Diethanolamine results in the formation of a variety of products, which can have negative impacts on the capture process, including increased viscosity, foaming, and corrosion researchgate.netresearchgate.nettandfonline.comresearchgate.net. Identifying and characterizing these degradation products is important for understanding the degradation pathways and developing mitigation strategies researchgate.neturegina.caum.edu.mycore.ac.uk.

Studies have identified numerous degradation products of DEA in CO₂ capture environments using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), ion chromatography (IC), and high-performance liquid chromatography (HPLC) uregina.caum.edu.mycore.ac.uknih.gov.

Common degradation products identified in DEA systems include:

Monoethanolamine (MEA) uregina.ca

Formate uregina.ca

Acetate uregina.caresearchgate.net

Glycolate uregina.cacore.ac.uk

Oxalate uregina.ca

Bicine (B94160) (N,N-Bis(2-hydroxyethyl)glycine) uregina.caresearchgate.netnih.gov

N,N´-bis(2-hydroxyethyl)piperazine (BHEP) researchgate.neturegina.catandfonline.comcore.ac.uk

3-(2-hydroxyethyl)-2-oxazolidinone (B1293664) researchgate.net

Triethanolamine (B1662121) researchgate.netum.edu.my

Ammonia (B1221849) uregina.caum.edu.my

Nitrite um.edu.myresearchgate.net

Nitrate (B79036) um.edu.my

Ammonium (B1175870) um.edu.myresearchgate.net

Formamide um.edu.mycore.ac.uk

2-(2-aminoethoxy)ethanol (B1664899) um.edu.mycore.ac.uk

N-(2-Hydroxyethyl)ethylenediamine um.edu.mycore.ac.uk

Ethyl-1-piperazinecarboxylate um.edu.mycore.ac.uk

1-(2-Aminoethyl)piperazine um.edu.mycore.ac.uk

Oxazolidone core.ac.uk

1,4-Bis(2-hydroxyethyl)piperazine core.ac.uk

2-dimethylaminoethanol core.ac.uk

Ethyl urea (B33335) core.ac.uk

Acetic acid core.ac.uk

Some degradation products, such as bicine and N,N´-bis(2-hydroxyethyl)piperazine, have been frequently identified researchgate.netcore.ac.uknih.gov. The formation pathways for these products have been proposed based on experimental observations uregina.ca.

Heat-stable salts (HSS) are also well-known degradation products in acid gas removal technologies using alkanolamines, including DEA researchgate.net.

Here is a table summarizing some identified degradation products:

Degradation ProductNotes
Monoethanolamine (MEA)Identified oxidative degradation product. uregina.ca
FormateIdentified degradation product. uregina.ca
AcetateIdentified degradation product. uregina.caresearchgate.net
GlycolateIdentified degradation product. uregina.cacore.ac.uk
OxalateIdentified degradation product. uregina.ca
BicineFrequently identified degradation product. uregina.caresearchgate.netnih.gov
N,N´-bis(2-hydroxyethyl)piperazineIdentified degradation product, can contribute to corrosion. uregina.catandfonline.comcore.ac.uk
3-(2-hydroxyethyl)-2-oxazolidinoneAbundant thermal degradation product in the presence of CO₂. researchgate.net
TriethanolamineIdentified thermal degradation product. researchgate.netum.edu.my
AmmoniaIdentified oxidative degradation product. uregina.caum.edu.my
NitriteIdentified ionic degradation product. um.edu.myresearchgate.net
AcetateIdentified ionic degradation product. um.edu.myresearchgate.net
AmmoniumIdentified ionic degradation product. um.edu.myresearchgate.net

This table is based on the degradation products identified in the search results and is not exhaustive.

Utilization of Diethanolamine in Cementitious Systems for CO₂ Utilization (as a waste liquid from CO₂ capture)

The utilization of waste liquids containing Diethanolamine (DEA) from CO₂ capture processes in cementitious systems offers a potential pathway for both waste recycling and CO₂ utilization. Research has explored the effects of DEA waste liquid (WL-DEA) on the properties of cement-based materials after undergoing multiple cycles of CO₂ absorption and desorption. scilit.comacs.org

Studies have indicated that the addition of WL-DEA can significantly influence the setting time and enhance the mechanical strength of cement mortar. scilit.comacs.org This enhancement is attributed to a combination of factors. Firstly, the alcoholamine component in WL-DEA can accelerate cement hydration, leading to the increased generation of hydration products such as AFt/AFm phases, calcium hydroxide (B78521) (CH), calcium-aluminum-silicate hydrate (B1144303) (C-A-S-H), and calcium-silicate hydrate (C-S-H). scilit.comacs.org This accelerated hydration contributes to improved early strength and a refined microstructure of the hydration products. scilit.comacs.org

Secondly, WL-DEA contains small amounts of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, which can react with calcium ions (Ca²⁺) present in the cementitious system to form calcium carbonate (CaCO₃). scilit.comacs.org This formation of calcium carbonate, in conjunction with the complexation effect of WL-DEA, further promotes cement hydration and contributes to the densification of the hydration products. scilit.comacs.org

The application of WL-DEA in cement-based materials not only provides a method for effectively utilizing a waste stream from CO₂ capture but also demonstrates the potential to improve the mechanical performance of the resulting materials. scilit.comacs.org This approach aligns with the principles of a circular economy by transforming a waste product into a valuable component for the construction industry. scilit.comacs.org

Detailed research findings on the impact of WL-DEA on cement properties often involve analyzing parameters such as setting time, hydration temperature, mechanical strength (compressive and flexural), and microstructural characteristics using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA). While specific quantitative data tables were not directly available in the search results, the consistent findings across multiple sources highlight the positive influence of WL-DEA on cement hydration and strength development. scilit.comacs.org

Further research continues to explore the optimal concentrations of WL-DEA for use in cementitious systems, the long-term durability of materials incorporating WL-DEA, and the broader environmental and economic implications of this utilization pathway.

Computational and Theoretical Chemistry of Diethanolamine

Quantum Chemical Calculations of Diethanolamine (B148213) Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the molecular structure and electronic properties of diethanolamine. These calculations can provide detailed information about the optimized geometry, bond lengths, bond angles, and the distribution of electron density within the molecule researchgate.netnih.gov. Understanding the electronic structure, including frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity researchgate.netdergipark.org.trresearchgate.netajol.info.

Studies employing DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-31+G(d,p)), have been used to analyze the electronic properties of diethanolamine researchgate.netdergipark.org.trresearchgate.netresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's chemical activity and charge transferability researchgate.netajol.info. A smaller HOMO-LUMO gap generally suggests higher reactivity. For diethanolamine and related compounds, these calculations can reveal the spatial distribution of these orbitals, indicating potential sites for nucleophilic and electrophilic attack ajol.info.

Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, visualize the charge distribution and can identify regions of positive and negative electrostatic potential, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively researchgate.netdergipark.org.trresearchgate.net. These maps show that the nitrogen and oxygen atoms in diethanolamine are typically associated with negative electrostatic potential due to their lone pairs of electrons, while the hydrogen atoms, particularly those bonded to oxygen and nitrogen, show positive electrostatic potential researchgate.net.

Data from quantum chemical calculations can be presented in tables, including optimized structural parameters, HOMO and LUMO energies, HOMO-LUMO gap values, and dipole moments for diethanolamine and its derivatives researchgate.netdergipark.org.trresearchgate.netajol.info.

Density Functional Theory (DFT) Studies on Diethanolamine Reactivity and Reaction Intermediates

DFT is a powerful tool for investigating the reactivity of diethanolamine and characterizing reaction intermediates researchgate.netresearchgate.netmdpi.commdpi.com. By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing insights into the reaction mechanism researchgate.netmdpi.comnih.gov.

DFT studies can explore the reactivity of diethanolamine in various reactions, such as its role as a weak base or a nucleophile wikipedia.orgresearchgate.net. For instance, DFT calculations have been applied to study reactions involving diethanolamine as a ligand in metal complexes or as a reactant in organic transformations researchgate.net. These studies can determine activation barriers and reaction energies, helping to understand the feasibility and kinetics of different reaction pathways researchgate.net.

The concept of reaction intermediates is central to understanding reaction mechanisms nih.gov. DFT calculations can help in identifying and characterizing these transient species, providing information about their structures, stabilities, and electronic properties researchgate.netnih.gov. For example, in reactions catalyzed by metal complexes involving diethanolamine, DFT can shed light on the formation and transformation of key intermediates that influence the catalytic cycle researchgate.net.

Conceptual DFT indices, such as global and local electrophilicity and nucleophilicity indices, and Parr functions, can be calculated to predict the reactive sites within the diethanolamine molecule and its propensity to participate in different types of reactions researchgate.netmdpi.com. These indices are derived from the electron density distribution and can provide a semi-quantitative understanding of molecular reactivity mdpi.com.

DFT studies can also investigate the effect of the environment, such as the presence of solvents or other molecules, on the reactivity of diethanolamine researchgate.net. Continuum solvation models or explicit solvent molecules can be included in calculations to simulate the effects of solution nih.gov.

Molecular Dynamics Simulations of Diethanolamine in Solution and Intermolecular Interactions

Molecular Dynamics (MD) simulations are essential for studying the behavior of diethanolamine in solution and understanding its intermolecular interactions uib.nozju.edu.cn. MD simulations provide dynamic information about the movement of molecules over time, allowing for the investigation of properties such as diffusion, solvation, and the formation of hydrogen bond networks uib.nozju.edu.cn.

In aqueous solutions, diethanolamine can engage in hydrogen bonding with water molecules and with itself mdpi.com. MD simulations can quantify the extent and strength of these hydrogen bonds, which significantly influence the solution properties of diethanolamine, such as viscosity and density mdpi.com. Analysis of radial distribution functions (RDFs) from MD simulations can provide information about the spatial arrangement of molecules in solution and the intensity of intermolecular interactions zju.edu.cn.

Furthermore, MD simulations can be used to calculate diffusion coefficients, which are important for understanding mass transfer in processes involving diethanolamine solutions zju.edu.cn. The mean square displacement (MSD) analysis from MD trajectories is a common method for calculating diffusion coefficients zju.edu.cn.

Prediction of Dissociation Constants and Other Chemical Parameters for Diethanolamine

Computational chemistry methods are valuable for predicting chemical parameters of diethanolamine, such as its dissociation constants (pKa) researchgate.netresearchgate.netmdpi.comdevagirijournals.comdntb.gov.uasemanticscholar.org. The pKa value is a crucial property for understanding the acid-base behavior of diethanolamine and its speciation in solutions at different pH values researchgate.netresearchgate.netdevagirijournals.com.

Computational methods, often based on thermodynamic cycles and free energy calculations using quantum chemistry (like DFT) and solvation models, can estimate pKa values researchgate.netmdpi.comdevagirijournals.comresearchgate.net. These methods involve calculating the free energies of the neutral and protonated forms of diethanolamine in both the gas phase and solution researchgate.netmdpi.comdevagirijournals.com. The difference in free energies is then related to the pKa value mdpi.comdevagirijournals.com.

Predicting pKa values computationally can be particularly useful when experimental data is limited or for studying the effects of structural modifications on acidity/basicity mdpi.comdevagirijournals.com. While computational predictions can sometimes have deviations from experimental values, advancements in methods and solvation models continue to improve their accuracy mdpi.com.

Besides pKa, computational methods can be used to predict other chemical parameters relevant to the behavior and applications of diethanolamine, such as Henry's law constants, solubility, and vapor pressure, although specific detailed findings for diethanolamine for all these parameters were not extensively found in the provided search results. The accuracy of these predictions depends on the chosen computational methods and the quality of the force fields or quantum chemical levels of theory used uva.nl.

Computational studies can also investigate the protonation order of molecules with multiple protonation sites, which is important for understanding their behavior in different chemical environments mdpi.comresearchgate.netvt.edu. For diethanolamine, with its amine and hydroxyl groups, computational methods can help determine the preferred site of protonation under various conditions.

PropertyComputational Method ExamplesInsights Provided
Molecular StructureDFT (e.g., B3LYP/6-311G(d,p)) researchgate.netnih.govOptimized geometry, bond lengths, bond angles
Electronic PropertiesDFT (HOMO, LUMO, MEP) researchgate.netdergipark.org.trresearchgate.netajol.infoReactivity sites, charge distribution, chemical activity, charge transferability
Dipole MomentDFT researchgate.netdergipark.org.trMolecular polarity, influence on intermolecular interactions
Reaction MechanismsDFT (Transition State Search) researchgate.netmdpi.comActivation barriers, reaction pathways, intermediate characterization
Intermolecular InteractionsMD Simulations (RDF) zju.edu.cnmdpi.comHydrogen bonding, solvation, spatial arrangement in solution
Diffusion CoefficientMD Simulations (MSD) zju.edu.cnMolecular mobility in solution
Dissociation Constant (pKa)DFT (Thermodynamic Cycles) mdpi.comdevagirijournals.comAcid-base behavior, speciation in solution
Protonation OrderComputational Chemistry mdpi.comresearchgate.netPreferred protonation sites

Environmental Transformations and Remediation Strategies for Diethanolamine

Biological Degradation Pathways of Diethanolamine (B148213) in Natural Environments

Diethanolamine is generally considered to be readily biodegradable in both soil and water, although the rate and extent of degradation are significantly influenced by environmental conditions and microbial activity. nih.govsantos.com

Microbial Metabolism and Biotransformation of Diethanolamine

Microorganisms play a key role in the breakdown of diethanolamine in the environment. Studies have investigated the ability of various bacterial cultures, including those isolated from industrial cutting fluids and acclimatized sewage populations, to degrade DEA. nih.govtdl.org Pure cultures and mixed microbial communities have demonstrated the capacity to oxidize DEA. nih.govtdl.org

Research has elucidated potential metabolic pathways for the degradation of ethanolamines, including diethanolamine, by microorganisms. One study identified a yellow Gram-negative rod capable of using ethanolamine (B43304), diethanolamine, or triethanolamine (B1662121) as a sole carbon and energy source. microbiologyresearch.org This organism converts diethanolamine into ethanolamine and glycolaldehyde. microbiologyresearch.org Ethanolamine is further metabolized into acetyl units. microbiologyresearch.org

Anaerobic biodegradation of diethanolamine has also been observed. A nitrate-reducing bacterium isolated from river sediments was found to degrade diethanolamine under anoxic conditions, utilizing nitrate (B79036) as an electron acceptor. nih.gov Interestingly, growth on diethanolamine was faster in the absence of oxygen for this specific strain. nih.gov

The biodegradability of diethanolamine can be affected by structural modifications. Substitution of the tertiary hydrogen of the amine group with bulkier groups like isopropyl, 3-aminopropyl, n-butyl, or t-butyl can result in compounds that are more biologically recalcitrant. nih.gov

Factors Influencing Diethanolamine Biodegradability in Aqueous and Soil Systems

Several factors influence the rate and extent of diethanolamine biodegradation in natural environments. These include:

Microbial Community: The source, diversity, and abundance of microorganisms in a particular environmental niche (e.g., seawater, rivers, soil) significantly impact biodegradation. miljodirektoratet.no Different microbial communities possess varying enzymatic capabilities to break down organic chemicals. miljodirektoratet.no Acclimatization of microbial populations can enhance DEA degradation. tdl.orgresearchgate.net

Environmental Conditions: Factors such as temperature, pH, dissolved oxygen levels, and salinity are critical. miljodirektoratet.nocollectionscanada.gc.ca Higher temperatures generally lead to faster biological processes. miljodirektoratet.no pH can influence the ionic state of DEA and microbial activity. collectionscanada.gc.ca

Bioavailability: The solubility and partitioning behavior of DEA affect its availability to microorganisms. miljodirektoratet.no Diethanolamine is highly soluble in water and has a low potential to adsorb to soil, which generally increases its bioavailability in aqueous and soil systems. santos.com

Presence of Other Substances: The presence of other organic compounds or contaminants can either inhibit or enhance DEA biodegradation. For example, nutrient availability can influence microbial activity. iaea.org

Studies using biochemical oxygen demand (BOD) techniques have shown significant oxidation of DEA by acclimatized sewage microorganisms. tdl.org

Chemical Degradation Processes of Diethanolamine in Environmental Matrices

In addition to biological processes, diethanolamine can undergo chemical transformations in the environment, although these may be less significant under typical conditions compared to biodegradation. nih.gov

Advanced Oxidation Processes for Diethanolamine Treatment

Advanced Oxidation Processes (AOPs) are effective chemical methods for degrading recalcitrant organic compounds like alkanolamines, including diethanolamine, particularly in wastewater treatment. aidic.itresearchgate.netmdpi.com AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and break down organic molecules. aidic.itmdpi.com

Examples of AOPs applied to DEA treatment include:

UV/H₂O₂ Process: The combination of UV irradiation and hydrogen peroxide is effective in generating hydroxyl radicals and achieving high degradation efficiency of aqueous DEA solutions. aidic.it Studies have shown nearly complete degradation of DEA using this method under optimized conditions. aidic.it Factors such as the initial concentration of H₂O₂, pH, and temperature influence the degradation efficiency. aidic.it

Fenton's Reagent: This process uses ferrous ions (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. researchgate.netmdpi.com Fenton's reagent has been shown to effectively degrade DEA, and its effectiveness can be influenced by parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. researchgate.net Fenton oxidation can also be used as a pretreatment step to improve the biodegradability of wastewater containing alkanolamines. researchgate.net

Ozone Oxidation: Ozone can also generate hydroxyl radicals and has been explored for degrading alkanolamines. mdpi.com

Research findings on AOPs for DEA degradation often focus on optimizing parameters to achieve maximum removal efficiency. For instance, in a UV/H₂O₂ study, optimized conditions yielded a degradation efficiency of 99.14% for a synthetic DEA solution. aidic.it

Remediation Technologies for Diethanolamine-Contaminated Media

Remediation strategies for diethanolamine-contaminated media often involve combining different technologies to effectively remove or degrade the compound. researchgate.net Given its biodegradability, biological treatment is a key approach. nih.govsantos.com

Bioremediation techniques leverage the metabolic capabilities of microorganisms to break down DEA. This can involve:

In situ biodegradation: Promoting the activity of native microbial populations in contaminated soil or water through optimization of environmental conditions (e.g., nutrient addition, aeration). collectionscanada.gc.ca

Ex situ biological treatment: Treating contaminated water or soil in controlled environments, such as bioreactors or land farms, often using acclimatized or specifically selected microbial cultures. tdl.orgresearchgate.net

Advanced Oxidation Processes (AOPs), as discussed in Section 6.2.1, are also employed as remediation technologies, particularly for treating contaminated wastewater with high concentrations of DEA or its degradation products. aidic.itresearchgate.netmdpi.com AOPs can be used as a standalone treatment or as a pretreatment step to enhance the biodegradability of the wastewater before biological treatment. researchgate.netmdpi.com

Other potential remediation technologies, depending on the specific environmental matrix and contamination levels, could include physical or chemical methods like adsorption, although the high water solubility of DEA may limit the effectiveness of some adsorption techniques. santos.comfrtr.gov Soil washing and flushing could also be considered for contaminated soils. researchgate.net

The selection of an appropriate remediation technology or a combination of technologies depends on factors such as the concentration of DEA, the volume and type of contaminated media (water, soil), site-specific conditions, and regulatory requirements. researchgate.net

Data Table: Diethanolamine Biodegradation in OECD 301F Test santos.com

Parameter7 Days14 Days28 Days
Percentage Degradation50%80%93%

Data Table: Effect of Initial H₂O₂ Concentration on DEA Degradation Efficiency (UV/H₂O₂ Process) aidic.it

Initial H₂O₂ Concentration (ppm)Degradation Efficiency (%)
500Increasing
1500Increasing
2000Decreasing

Note: Specific efficiency values for 500 and 1500 ppm were not provided in the snippet, only the trend.

Data Table: Effect of Initial DEA Concentration on Degradation Efficiency (UV/H₂O₂ Process) aidic.it

Initial DEA Concentration (ppm)Degradation Efficiency (%) (after irradiation)
500Increasing
1000Increasing
1000 – 2000Decreasing (from 97.8% to 70.2%)

Note: The efficiency is stated to increase up to 1000 ppm and then decrease. Specific values for 500 and 1000 ppm were not provided as distinct data points, but the trend and the range for the decrease are indicated.

Advanced Analytical Methodologies for Diethanolamine Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods provide valuable information about the molecular structure, functional groups, and interactions of Diethanolamine (B148213), offering insights into its behavior in different systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diethanolamine Research

NMR spectroscopy is a powerful technique for determining the structure and purity of organic compounds like Diethanolamine. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule.

Studies utilizing NMR spectroscopy have contributed to the understanding of Diethanolamine's behavior in various contexts, including its use as a solvent. For instance, a viscous binary solvent system comprising Diethanolamine and DMSO-d₆ has been reported for the analysis of complex mixtures using multidimensional heteronuclear ViscY NMR experiments. acs.orgnih.govresearchgate.netacs.org This approach leverages the solvent's viscosity to slow molecular tumbling, enhancing magnetization transfer through dipolar longitudinal cross-relaxation, which is beneficial for analyzing low-polarity mixture components. acs.orgnih.govresearchgate.netacs.org

Typical NMR data for Diethanolamine can be found in spectral databases. For example, ¹³C NMR spectra of Diethanolamine in CDCl₃ show characteristic shifts at approximately 60.46 ppm and 51.32 ppm. nih.gov ¹H NMR spectra also provide distinct signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl and amine groups. nih.govhmdb.camcdb.ca

Table 1: Representative NMR Chemical Shifts for Diethanolamine

NucleusSolventFrequency (MHz)Chemical Shift (ppm)Assignment (Proposed)Source
¹³CCDCl₃25.1660.46-CH₂OH nih.gov
¹³CCDCl₃25.1651.32-CH₂N- nih.gov
¹³CD₂O300 (predicted)~59.2-CH₂OH
¹³CD₂O300 (predicted)~51.6-CH₂N-
¹HD₂O6003.866-CH₂OH hmdb.cabmrb.io
¹HD₂O6003.232-CH₂N- hmdb.cabmrb.io

Note: Assignments are based on typical chemical shifts for similar functional groups and may vary slightly depending on concentration, solvent, and temperature.

Multidimensional NMR experiments, such as 2D [¹H,¹H]-TOCSY and 2D [¹H,¹³C]-HSQC, are also employed for more comprehensive structural analysis and peak assignment, particularly in complex samples. bmrb.io

Fourier Transform Infrared (FTIR) Spectroscopy in Diethanolamine Studies

FTIR spectroscopy is widely used to identify the functional groups present in Diethanolamine by analyzing its vibrational modes. The technique is valuable for both qualitative and quantitative analysis, and can be applied to study DEA in various states, including pure form, in solutions, and within formulations.

Characteristic absorption bands in the FTIR spectrum of Diethanolamine correspond to the stretching and bending vibrations of O-H, N-H, C-H, C-O, and C-N bonds. For example, peaks around 3452 cm⁻¹ can be attributed to N-H stretching vibrations. jconsortium.com C-H stretching vibrations typically appear in the 2847-2930 cm⁻¹ range. jconsortium.com C-N stretching vibrations are observed around 1123 cm⁻¹. jconsortium.com

FTIR spectroscopy has been applied to study the interaction of Diethanolamine with other molecules, such as CO₂ in gas absorption processes. researchgate.netresearchgate.netmdpi.com In aqueous DEA-CO₂ systems, FTIR can identify and quantify species like carbamate (B1207046) (DEACOO⁻), protonated DEA (DEAH⁺), and bicarbonate (HCO₃⁻). researchgate.netresearchgate.net Specific peaks, such as those around 1410, 1470, and 1530 cm⁻¹, have been assigned to the symmetric and asymmetric C-O stretching vibrations of DEACOO⁻. researchgate.netresearchgate.net The N-H deformation of DEAH⁺ can be observed at approximately 1460 cm⁻¹. researchgate.netresearchgate.net

FTIR spectroscopy, often coupled with techniques like Attenuated Total Reflectance (ATR) and chemometric methods such as Partial Least Squares (PLS) regression, allows for the quantitative analysis of Diethanolamine and other components in complex mixtures, including those found in CO₂ capture processes. researchgate.netmdpi.com

Table 2: Characteristic FTIR Absorption Bands for Diethanolamine

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)Source
N-HStretching~3452 jconsortium.com
C-HStretching2847-2930 jconsortium.com
C-NStretching~1123 jconsortium.com
DEACOO⁻C-O Stretching1410, 1470, 1530 researchgate.netresearchgate.net
DEAH⁺N-H Deformation~1460 researchgate.netresearchgate.net

Note: Wavenumbers can vary slightly depending on the state and environment of the sample.

Electron Spin Resonance (ESR) Spectroscopy for Diethanolamine Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study materials with unpaired electrons, such as transition metal complexes. Diethanolamine can act as a ligand and form complexes with metal ions, making ESR a suitable tool for investigating the electronic structure and properties of these complexes. tandfonline.comtandfonline.comresearchgate.net

Studies have utilized ESR spectroscopy to characterize copper-Diethanolamine complexes. tandfonline.comtandfonline.comresearchgate.net By analyzing the ESR spectra, parameters such as g-factors (g// and g⊥) and hyperfine coupling constants (A// and A⊥) can be determined. tandfonline.comtandfonline.comresearchgate.net These parameters provide information about the coordination environment of the metal ion, the nature of the metal-ligand bond, and potential spin-spin interactions between metal centers in multinuclear complexes. tandfonline.comresearchgate.net

For copper-Diethanolamine complexes, ESR spectra recorded at different temperatures and frequencies (e.g., X-band and Q-band) can reveal details about the complex's geometry and magnetic behavior. tandfonline.comtandfonline.comresearchgate.net Analysis of the spectra can help distinguish between monomeric and dimeric species and provide insights into the effective spin-orbit coupling constant. tandfonline.com

UV-Vis and Raman Spectroscopy for Diethanolamine Systems

UV-Vis spectroscopy is generally used to study electronic transitions in molecules. While Diethanolamine itself does not have strong chromophores in the UV-Vis region, this technique can be useful for analyzing its derivatives or complexes that exhibit UV-Vis activity.

Raman spectroscopy, like FTIR, probes the vibrational modes of molecules but is based on inelastic scattering of light. It is particularly useful for studying aqueous solutions because water has a relatively weak Raman signal, minimizing interference. researchgate.netscialert.net Raman spectroscopy can provide complementary information to FTIR regarding the vibrational fingerprint of Diethanolamine.

Raman spectroscopy has been demonstrated as a feasible technique for predicting the concentration of Diethanolamine in aqueous solutions. scialert.netondavia.comutp.edu.my Specific Raman peaks can be correlated with DEA concentration. For instance, peaks at 1065.7, 1292.3, and 1465.2 cm⁻¹ have been identified as dominant in the Raman spectra of aqueous DEA solutions, with the peak at 1465.2 cm⁻¹ showing a strong linear correlation with concentration. scialert.net This makes Raman spectroscopy suitable for fast, on-site monitoring of DEA levels in process streams. scialert.netondavia.com

Table 3: Dominant Raman Peaks for Aqueous Diethanolamine Solutions

Approximate Wavenumber (cm⁻¹)Correlation with ConcentrationSource
1065.7Decreasing height with dilution scialert.net
1292.3Decreasing height with dilution scialert.net
1465.2Best linear fit scialert.net

Raman spectroscopy can also be applied to study the speciation of Diethanolamine in systems involving reactions, such as CO₂ capture, providing insights into the formation and presence of different chemical species. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for separating and identifying Diethanolamine and its derivatives in complex mixtures, enabling accurate quantification and the detection of impurities or reaction products.

Analysis of Diethanolamine and its Derivatives in Reaction Mixtures

The analysis of Diethanolamine in reaction mixtures and various products requires robust separation and detection methods. Due to its polar nature, direct analysis of Diethanolamine by gas chromatography (GC) can be challenging, sometimes leading to poor peak shape and carryover issues. osha.gov Derivatization is often employed to convert Diethanolamine into a less polar, more volatile form suitable for GC analysis. osha.govanalytice.comresearchgate.netresearchgate.netscispace.com For example, derivatization with 1-naphthylisothiocyanate (NITC) has been used for the analysis of DEA in air samples by HPLC with UV detection. osha.govkeikaventures.com Another approach involves derivatization with anhydrous trifluoroacetic acid followed by GC-MS analysis. analytice.com

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is also widely used for the analysis of Diethanolamine and its derivatives. osha.govresearchgate.netresearchgate.netkeikaventures.comsielc.comoup.com HPLC methods often utilize reverse-phase columns with mobile phases containing acetonitrile (B52724), water, and an acidic modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com

The combination of LC with mass spectrometry (LC-MS and LC-MS/MS) offers high sensitivity and selectivity for the identification and quantification of Diethanolamine and related compounds in complex matrices. analytice.comresearchgate.netastm.organtpedia.comhelixchrom.comlcms.czlcms.cz LC-MS/MS, employing techniques like Single Reaction Monitoring (SRM), is particularly powerful for trace analysis. astm.organtpedia.comlcms.czlcms.cz An ASTM standard method (ASTM D-7599) describes the determination of Diethanolamine and other ethanolamines in water using LC-MS/MS with SRM. astm.organtpedia.comlcms.czlcms.cz This method involves direct injection of filtered samples, with quantification typically performed using external calibration and the use of a surrogate standard like Diethanolamine-D₈ to monitor recovery. antpedia.comlcms.czlcms.cz

GC-MS is another common technique for the analysis of Diethanolamine, especially when coupled with appropriate derivatization. analytice.comresearchgate.netscispace.comfoodb.caasn.sngoogle.com This method provides both chromatographic separation and mass spectral information for compound identification and quantification. GC-MS methods have been developed for determining DEA in various samples, including cosmetic raw materials containing fatty acid diethanolamides. scispace.comasn.sn While GC-MS can be quick, reliable quantification may require a minimum DEA content in the sample. researchgate.net

Analysis of Diethanolamine in reaction mixtures is critical for monitoring reaction progress, determining conversion, and identifying byproducts or impurities. Chromatographic and mass spectrometric methods allow for the separation and detection of DEA alongside other components in the mixture, providing detailed insights into the reaction system.

Table 4: Chromatographic and Mass Spectrometric Methods for Diethanolamine Analysis

TechniqueSeparation MechanismDetection Method(s)Sample Preparation ConsiderationsApplicationsSources
HPLCReverse Phase, Mixed-ModeUV, MS, TEADerivatization often beneficialVarious matrices, including reaction mixtures, water, cosmetic products osha.govresearchgate.netresearchgate.netkeikaventures.comsielc.comoup.comhelixchrom.com
GCPolar Capillary ColumnsFID, NPD, MSDerivatization often requiredVarious matrices, including air samples, cosmetic raw materials osha.govanalytice.comresearchgate.netresearchgate.netscispace.comfoodb.caasn.sngoogle.com
LC-MS/MSLC SeparationTandem Mass Spectrometry (SRM)Filtration, Surrogate spikingHighly sensitive quantification in water and other matrices astm.organtpedia.comhelixchrom.comlcms.czlcms.cz
GC-MSGC SeparationMass SpectrometryDerivatization often requiredIdentification and quantification in various matrices analytice.comresearchgate.netscispace.comfoodb.caasn.sngoogle.com

The choice of analytical method depends on the specific matrix, the required sensitivity, and the presence of other components in the mixture.

Identification and Quantification of Diethanolamine Degradation Products

Diethanolamine can undergo degradation through various pathways, including thermal and oxidative processes, particularly in industrial applications such as gas sweetening. hw.ac.uk The identification and quantification of these degradation products are crucial for monitoring process efficiency and addressing potential operational issues like corrosion, foaming, and fouling. hw.ac.ukresearchgate.netubc.ca

Numerous degradation compounds have been detected in studies of DEA solutions. For instance, a gas chromatographic technique involving silylation of the residue has been used to analyze aqueous DEA solutions and their degradation products. This method successfully detected numerous compounds, although their specific chemical structures required further determination. capes.gov.br

In the context of CO2 capture processes, common degradation products identified in pilot plants using monoethanolamine (MEA), a related amine, include ammonia (B1221849), N-(2-hydroxyethyl)-piperazin-3-one (HEPO), and N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (B32628) (HEHEAA). Laboratory studies have also identified ammonia, carboxylic acids, N-(2-hydroxyethyl)-formamide (HEF), N-(2-hydroxyethyl)-acetamide (HEA), and N-(2-hydroxyethyl)-imidazole (HEI) from oxidative degradation, while thermal degradation can yield oxazolidin-2-one (OZD), N-(2-hydroxyethyl)-ethylenediamine (HEEDA), and N-(2-hydroxyethyl)-imidazolidin-2-one (HEIA). researchgate.net While these are for MEA, they indicate the types of degradation products expected from alkanolamines.

Studies specifically on DEA degradation induced by carbonyl sulfide (B99878) (COS) and carbon disulfide (CS2) have identified over 20 compounds using gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS). Major degradation products in these systems include monoethanolamine (MEA), bis hydroxyethyl (B10761427) ethylenediamine (B42938) (BHEED), bis hydroxyethyl piperazine (B1678402) (BHEP), hydroxyethyl oxazolidone (HEOD), hydroxyethyl imidazolidone (HEI), tris hydroxyethyl ethylenediamine (THEED), and a dithiocarbamate (B8719985) salt (in CS2-DEA systems). ubc.ca

Oxidative degradation of DEA induced by nitrogen dioxide and dissolved metals in CO2 capture processes has identified products such as MEA, MDEA, bicine (B94160), ammonia, formate, acetate, glycolate, oxalate, HEOD, BHEP, and N,N-Bis(2-hydroxyethyl)formamide. uregina.ca

Ion chromatography (IC) has been employed to identify ionic degradation products in CO2-induced DEA degradation, including nitrite, acetate, and ammonium (B1175870). Phosphate has also been detected. researchgate.net

GC-MS is a widely used technique for the identification and quantification of amine degradation byproducts. hw.ac.ukresearchgate.net A GC-MS method involving extraction with a mixed solvent and derivatization with N,O-bis-(trimethylsilyl) acetamide (BSTFA) has been developed for the analysis of aqueous DEA solutions and their degradation products. capes.gov.brresearchgate.net This method improved the precision in retention time detection. researchgate.net Another simple GC technique using a Tenax GC column and flame ionization detector (FID) allowed the detection and measurement of DEA and eleven degradation compounds at concentrations as low as 0.5 wt%. researchgate.net

HPLC is also widely applied in amine degradation studies for quantifying amine concentration and identifying degradation products. hw.ac.uk HPLC coupled with fluorescence or photodiode array detectors has been used for the estimation of ethanolamine (B43304) and diethanolamine. researchgate.net A micellar extraction in situ derivatization method coupled with HPLC has been developed for the determination of trace diethanolamine in samples, achieving limits of detection and quantification of 0.57 μg g−1 and 1.72 μg g−1, respectively. rsc.orgresearchgate.net

Capillary electrophoresis (CE) with indirect UV detection has been used for the determination of DEA in complex matrices like refinery process waters with high ammonium concentrations. researchgate.netnih.gov This method demonstrated good repeatability and detection limits in the range of 0.5–2.3 mg/L. researchgate.net CE coupled with diode array detection (CE-DAD) has also been used in the analysis of oxidative degradation products of MEA, confirming its utility in amine degradation studies. hw.ac.uk

Mass spectrometry (MS), often coupled with GC or HPLC, is a powerful tool for the identification and characterization of degradation products due to its ability to provide structural information. hw.ac.uknih.gov Aerosol mass spectrometry has been used to characterize amine degradation samples from simulated CO2 capture processes, identifying DEA and bicine as major degradation products of methyldiethanolamine (MDEA). nih.gov

Here is a table summarizing some identified degradation products of Diethanolamine:

Degradation ProductAnalytical Method(s) UsedSource of Degradation
Monoethanolamine (MEA)GC, GC/MS, CE-DADCOS/CS2 induced, Oxidative
Bis hydroxyethyl ethylenediamine (BHEED)GC, GC/MSCOS/CS2 induced
Bis hydroxyethyl piperazine (BHEP)GC, GC/MS, GC-MS, CE-DADCOS/CS2 induced, Oxidative
Hydroxyethyl oxazolidone (HEOD)GC, GC/MS, GC-MS, CE-DADCOS/CS2 induced, Oxidative
Hydroxyethyl imidazolidone (HEI)GC, GC/MSCOS/CS2 induced
Tris hydroxyethyl ethylenediamine (THEED)GC, GC/MSCOS/CS2 induced
Dithiocarbamate saltGC, GC/MSCS2 induced
N-Nitrosodiethanolamine (NDELA)LC-TEAReaction with nitrosating agents
BicineGC-MS, CE-DAD, AMSOxidative, MDEA degradation
FormateGC-MS, CE-DADOxidative
AcetateGC-MS, CE-DAD, ICOxidative, CO2 induced
GlycolateGC-MS, CE-DAD, ICOxidative
OxalateGC-MS, CE-DADOxidative
N,N-Bis(2-hydroxyethyl)formamideGC-MS, CE-DADOxidative
NitriteICCO2 induced
AmmoniumICCO2 induced
PhosphateICCO2 induced (potential contamination)
2-(2-aminoethoxy)ethanol (B1664899)HPLC, GC-MSCO2 induced
EthylureaGC-MSCO2 induced
Acetic acidGC-MSCO2 induced
AcetoneGC-MSCO2 induced

Electrochemical and Other Advanced Analytical Principles Applied to Diethanolamine Systems

Electrochemical methods have been applied in the study of systems involving diethanolamine, particularly in the context of corrosion. Electrochemical noise measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy have been utilized to investigate the corrosion behavior of carbon steel in aqueous DEA solutions containing absorbed gases like H2S and CO2. researchgate.netresearchgate.net These techniques help in understanding the mechanisms of corrosion induced by DEA and its degradation products. For example, 3-(Hydroxyethyl)-2-oxazolidone, a major degradation compound of DEA, was found to be particularly corrosive in the presence of CO2. researchgate.net

While direct electrochemical detection of alkanolamines can be challenging due to their low equivalent conductance, methods like ion chromatography with electrochemical detection have been explored. thermofisher.com However, decomposition products from eluents like acetonitrile in high pH solutions can interfere with electrochemical detection. thermofisher.com

Other advanced analytical principles applied to DEA systems include spectrophotometry and Fourier Transform Infrared Spectroscopy (FTIR), which can be used in amine degradation studies. hw.ac.uk Total carbon and nitrogen analysis can also be employed to assess material balance in degradation studies. researchgate.net

Capillary electrophoresis (CE) is an advanced separation technique that offers advantages such as rapid analysis, high separation efficiency, and low sample volume requirements. nih.gov It separates analytes based on their charge-to-size ratio in an electric field. nih.gov As discussed in the previous section, CE with indirect UV detection and CE-DAD have been successfully applied to the analysis of DEA and its degradation products in various matrices. hw.ac.ukresearchgate.netnih.gov

High-performance liquid chromatography (HPLC), often coupled with various detectors including UV, fluorescence, and mass spectrometry, remains a cornerstone for the analysis of DEA and its degradation products. hw.ac.ukresearchgate.netrsc.orgresearchgate.netjst.go.jp Derivatization procedures are often required for alkanolamines to facilitate detection, particularly with UV or fluorescence detectors. researchgate.netjst.go.jp For instance, derivatization with 9-fluorenylmethyloxy-carbonyl chloride (FMOC-Cl) has been used for HPLC analysis with fluorescence detection. jst.go.jp

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is invaluable for the separation, identification, and quantification of volatile and semi-volatile DEA degradation products. hw.ac.ukubc.cacapes.gov.brresearchgate.netacs.org Techniques involving sample preparation steps like extraction and derivatization are often employed to enhance the sensitivity and selectivity of GC methods for DEA systems. capes.gov.brresearchgate.net

Here is a summary of advanced analytical principles and techniques applied to Diethanolamine systems:

Analytical Principle/TechniqueApplication in DEA SystemsKey Findings/Notes
Gas Chromatography (GC)Separation and quantification of DEA and degradation products. ubc.cacapes.gov.brresearchgate.netOften requires derivatization. capes.gov.brresearchgate.net Can detect and measure multiple degradation compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of degradation products. hw.ac.ukubc.cauregina.caresearchgate.netacs.orgProvides structural information for identification. hw.ac.uk Used for analyzing products from various degradation types. ubc.cauregina.ca
High-Performance Liquid Chromatography (HPLC)Quantification of DEA and degradation products. hw.ac.ukresearchgate.netrsc.orgresearchgate.netjst.go.jpApplicable to polar degradation products. um.edu.my Can be coupled with various detectors. hw.ac.ukresearchgate.netjst.go.jp Often requires derivatization. researchgate.netjst.go.jp
Mass Spectrometry (MS)Identification and characterization of degradation products. hw.ac.uknih.govCoupled with GC or HPLC for comprehensive analysis. hw.ac.uknih.gov Provides molecular weight and fragmentation data.
Capillary Electrophoresis (CE)Determination of DEA in complex matrices; analysis of degradation products. hw.ac.ukresearchgate.netnih.govSuitable for charged species. nih.gov Offers high separation efficiency and low sample volume. nih.gov Can use indirect UV or DAD detection. hw.ac.ukresearchgate.netnih.gov
Ion Chromatography (IC)Identification of ionic degradation products (e.g., nitrite, acetate, ammonium). hw.ac.ukresearchgate.netum.edu.myUseful for analyzing heat stable salts and other charged species. hw.ac.uk
Electrochemical Noise MeasurementStudying corrosion behavior in DEA solutions. Helps understand corrosion mechanisms.
Potentiodynamic PolarizationInvestigating corrosion properties in DEA solutions. researchgate.netUsed to evaluate corrosion resistance. researchgate.net
Electrochemical Impedance SpectroscopyStudying corrosion behavior and properties in DEA solutions. researchgate.netProvides information on the electrochemical interface. researchgate.net
SpectrophotometryUsed in amine degradation studies. hw.ac.ukProvides quantitative analysis based on light absorption or emission. hw.ac.uk
Fourier Transform Infrared Spectroscopy (FTIR)Used in amine degradation studies. hw.ac.ukProvides information about functional groups and molecular structure. hw.ac.uk

Q & A

Q. How can researchers quantify the purity of DiethanolamineGr in laboratory settings?

  • Methodological Answer : Use acid-base titration with 0.5 N hydrochloric acid as per pharmacopeial standards. Accurately weigh ~2 g of the compound, dissolve in 50 mL water, add bromocresol green indicator, and titrate until the endpoint. Calculate purity using the formula: Purity (%)=Volume of HCl (corrected)×52.57Sample weight (mg)×100\text{Purity (\%)} = \frac{\text{Volume of HCl (corrected)} \times 52.57}{\text{Sample weight (mg)}} \times 100

    Include blank corrections to minimize systematic errors .

Q. What frameworks are recommended for formulating research questions on this compound's chemical properties?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in knowledge (e.g., unexplored stability profiles) and align with regulatory guidelines. For hypothesis-driven studies, use PICO (Population: compound; Intervention: experimental conditions; Comparison: control groups; Outcome: measurable properties like pH stability) .

Q. How to ensure ethical compliance in handling data related to this compound studies?

  • Methodological Answer : Adhere to GDPR guidelines by obtaining granular consent for data usage, anonymizing datasets, and specifying storage durations. Include a data management plan (DMP) detailing access protocols, backup strategies, and destruction timelines. Reference templates from institutional ethics committees for consent forms .

Q. What strategies are effective for synthesizing literature on this compound's applications?

  • Methodological Answer : Systematically categorize studies by methodology (e.g., titration vs. spectroscopy), outcomes (e.g., stability, reactivity), and contradictions (e.g., conflicting pH stability results). Use tools like PRISMA flow diagrams to map inclusion/exclusion criteria, prioritizing peer-reviewed journals and pharmacopeial monographs over non-academic sources .

Advanced Research Questions

Q. How can researchers address contradictions in reported data on this compound's stability under varying pH conditions?

  • Methodological Answer : Conduct reproducibility studies using controlled conditions (temperature, humidity) and validate assays via inter-laboratory comparisons. Apply triangulation by combining titration ( ), spectroscopic analysis, and computational modeling to resolve discrepancies. Document all protocols in open-access repositories to enable peer scrutiny .

Q. What experimental design principles apply to multivariate analysis of this compound's interactions with metal ions?

  • Methodological Answer : Use a factorial design to test interactions between variables (e.g., ion concentration, temperature). Assign independent/dependent variables clearly (e.g., ion type vs. complexation efficiency). For statistical rigor, perform ANOVA to assess significance (p < 0.05) and include error bars for standard deviation in graphical data .

Q. How to design stability studies for this compound under extreme environmental conditions?

  • Methodological Answer : Implement accelerated stability testing by exposing samples to high temperatures (40–60°C) and humidity (75% RH) over 1–3 months. Analyze degradation products via HPLC-MS and compare with baseline titration data ( ). Use Arrhenius equations to extrapolate shelf-life predictions .

Q. What statistical approaches are suitable for analyzing this compound's dose-response relationships in biological assays?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 values. Validate models via goodness-of-fit tests (R² ≥ 0.95) and use bootstrapping to estimate confidence intervals. For small sample sizes, employ non-parametric tests like Mann-Whitney U .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.